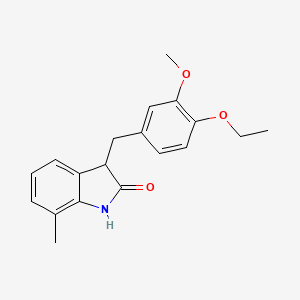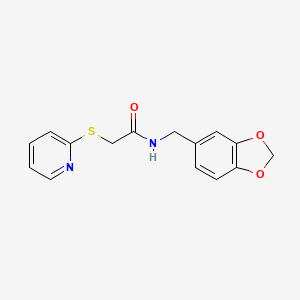![molecular formula C16H22O3 B6094199 3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione](/img/structure/B6094199.png)
3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione, also known as DMPP, is a chemical compound widely used in scientific research. It is a potent activator of the transient receptor potential (TRP) channels, which are involved in various physiological and pathological processes. DMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
作用機序
3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione activates TRP channels by binding to a specific site on the channel protein. This binding induces a conformational change in the channel, which allows calcium ions to enter the cell. The influx of calcium ions can trigger various downstream signaling pathways, such as activation of protein kinases and transcription factors. The exact mechanism of this compound-induced TRP channel activation is still under investigation, but it is believed to involve changes in the channel pore structure and gating mechanism.
Biochemical and Physiological Effects:
This compound-induced TRP channel activation can have various biochemical and physiological effects, depending on the specific TRP channel subtype and cell type. For example, activation of TRPV1 channels by this compound can induce pain sensation and inflammation, while activation of TRPM8 channels can induce cold sensation and analgesia. This compound can also affect other ion channels and receptors, such as voltage-gated calcium channels and G protein-coupled receptors. These effects can have implications for drug development and disease treatment.
実験室実験の利点と制限
3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione has several advantages for lab experiments. It is a potent and selective activator of TRP channels, which allows for precise control of channel activity. This compound-induced TRP channel activation can be measured using various techniques, such as calcium imaging and patch-clamp electrophysiology. This compound is also relatively stable and easy to handle, which makes it a convenient tool for research.
However, there are also some limitations to this compound research. This compound-induced TRP channel activation can be cell-type dependent, which can complicate data interpretation. This compound can also affect other ion channels and receptors, which can lead to off-target effects. Finally, this compound is not suitable for in vivo experiments, as it cannot cross the blood-brain barrier and has poor bioavailability.
将来の方向性
There are several future directions for 3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione research. One area of interest is the development of more potent and selective TRP channel activators. This could lead to the discovery of new therapeutic targets for various diseases. Another area of interest is the investigation of the role of TRP channels in cancer progression and metastasis. This compound-induced TRP channel activation has been shown to inhibit cancer cell migration and invasion, which could have implications for cancer treatment. Finally, the development of this compound derivatives with improved bioavailability and pharmacokinetic properties could enable in vivo studies and clinical trials.
合成法
3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione can be synthesized by reacting 2,6-dimethylphenol with propargyl bromide in the presence of potassium carbonate, followed by reaction with 2,4-pentanedione in the presence of sodium ethoxide. The product can be purified by column chromatography to obtain pure this compound.
科学的研究の応用
3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione has been widely used in scientific research as a tool to study the function of TRP channels. TRP channels are involved in various physiological processes, such as pain sensation, temperature regulation, and taste perception. Dysregulation of TRP channels has been implicated in various pathological conditions, such as chronic pain, cancer, and neurological disorders. This compound can activate TRP channels and induce calcium influx, which can be measured using fluorescent dyes or electrophysiological recordings. By studying the effect of this compound on TRP channels, researchers can gain insights into the function of these channels and their role in disease.
特性
IUPAC Name |
3-[3-(2,6-dimethylphenoxy)propyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-7-5-8-12(2)16(11)19-10-6-9-15(13(3)17)14(4)18/h5,7-8,15H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLPHKYBGPYWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCC(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6094123.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]isonicotinamide](/img/structure/B6094124.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6094131.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6094132.png)
![2-[(2,3-dimethylphenyl)amino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6094137.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6094146.png)


![1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
